

## A Comparative Analysis of BBrCl₂ and BCl₃ as Lewis Acids

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In the realm of Lewis acid chemistry, boron trihalides stand out for their catalytic and synthetic utility. While boron trichloride (BCl<sub>3</sub>) is a widely studied and utilized Lewis acid, its mixed halogenated counterparts, such as bromodichloroborane (BBrCl<sub>2</sub>), offer a nuanced reactivity profile. This guide provides a comparative study of BBrCl<sub>2</sub> and BCl<sub>3</sub>, focusing on their relative Lewis acidity, supported by theoretical principles and established experimental methodologies.

## **Relative Lewis Acidity: A Counterintuitive Trend**

Contrary to expectations based solely on the electronegativity of the halogen substituents, the Lewis acidity of boron trihalides increases down the group:  $BF_3 < BCl_3 < BBr_3$ .[1][2] This trend is a result of a complex interplay of electronic and steric factors, primarily the energy required to reorganize the molecule from a planar to a pyramidal geometry upon forming an adduct with a Lewis base, and the energy of the lowest unoccupied molecular orbital (LUMO).

Based on this established trend, the Lewis acidity of the mixed halide **BBrCl**<sub>2</sub> is predicted to be intermediate between that of BCl<sub>3</sub> and BBr<sub>3</sub>. Therefore, **BBrCl**<sub>2</sub> is expected to be a stronger Lewis acid than BCl<sub>3</sub>.

## **Quantitative Comparison**

While extensive experimental data for the direct comparison of **BBrCl**<sup>2</sup> and BCl<sup>3</sup> is limited, the following table summarizes their properties based on established trends and theoretical calculations.



| Property                 | BCl₃   | BBrCl <sub>2</sub> | Supporting<br>Rationale  |
|--------------------------|--------|--------------------|--|
| Relative Lewis Acidity   | Weaker | Stronger           | The Lewis acidity of boron trihalides increases with decreasing electronegativity of the halogen (CI > Br).  BBrCl <sub>2</sub> benefits from the presence of the less electronegative bromine atom.[1][2]   |
| LUMO Energy              | Higher | Lower              | A lower-lying LUMO in the Lewis acid leads to a stronger interaction with the highest occupied molecular orbital (HOMO) of the Lewis base, resulting in a more stable adduct. The presence of bromine is expected to lower the LUMO energy of BBrCl2 compared to BCl3. |
| Reorganization<br>Energy | Higher | Lower              | The energy required to distort the planar BX3 molecule into the pyramidal geometry of the Lewis acid-base adduct is a significant factor. The B-Br bond is longer and weaker than the B-Cl bond, leading to a lower  |



|               |                  |                  | reorganization energy for BBrCl <sub>2</sub> .  |
|---------------|------------------|------------------|---|
| π-Backbonding | More Significant | Less Significant | While historically invoked, the role of $\pi$ -backbonding from the halogens to the empty p-orbital of boron in determining the Lewis acidity trend is now considered less significant than reorganization energy and LUMO energy.[1] Chlorine is a better $\pi$ -donor than bromine. |

# **Experimental Protocols for Determining Lewis Acidity**

Several experimental techniques can be employed to quantitatively determine and compare the Lewis acidity of **BBrCl**<sub>2</sub> and BCl<sub>3</sub>.

## Gutmann-Beckett Method using <sup>31</sup>P NMR Spectroscopy

This method utilizes a Lewis base probe, typically triethylphosphine oxide (Et₃PO), which is monitored by <sup>31</sup>P NMR spectroscopy. The change in the chemical shift of the <sup>31</sup>P nucleus upon coordination with a Lewis acid is proportional to the Lewis acidity.

#### Protocol:

- A solution of triethylphosphine oxide in a non-coordinating solvent (e.g., dichloromethane, benzene) is prepared.
- The <sup>31</sup>P NMR spectrum of the Et₃PO solution is recorded as a reference.
- A known amount of the Lewis acid (BCl3 or BBrCl2) is added to the solution.



- The <sup>31</sup>P NMR spectrum of the resulting Lewis acid-base adduct is recorded.
- The change in the  $^{31}P$  chemical shift ( $\Delta\delta^{31}P$ ) is calculated. A larger  $\Delta\delta^{31}P$  indicates a stronger Lewis acid.

## **Isothermal Titration Calorimetry (ITC)**

ITC directly measures the heat change associated with the formation of a Lewis acid-base adduct, allowing for the determination of the enthalpy ( $\Delta H$ ), entropy ( $\Delta S$ ), and Gibbs free energy ( $\Delta G$ ) of the interaction.

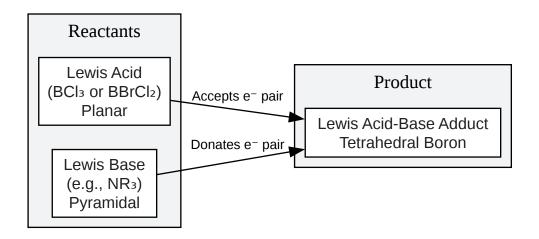
#### Protocol:

- The Lewis acid is placed in the sample cell of the calorimeter.
- The Lewis base (e.g., pyridine, trimethylamine) is loaded into the injection syringe.
- The Lewis base is titrated into the Lewis acid solution in small, sequential injections.
- The heat released or absorbed during each injection is measured.
- The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction. A more negative  $\Delta H$  and  $\Delta G$  indicate a stronger Lewis acid.

## **Visualizing Lewis Acid-Base Interactions**

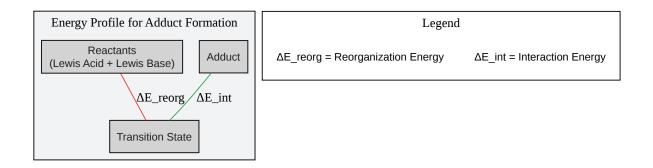
The following diagrams illustrate the key concepts in the comparison of **BBrCl**<sup>2</sup> and BCl<sub>3</sub> as Lewis acids.





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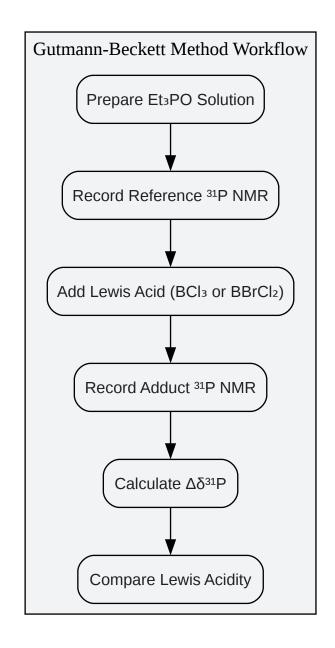
Caption: Formation of a Lewis acid-base adduct.



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Caption: Energy profile of Lewis acid-base adduct formation.





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### References

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- 2. atct.anl.gov [atct.anl.gov]
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